molecular formula C12H16O2 B3052622 4-(Cyclohexyloxy)phenol CAS No. 42873-96-1

4-(Cyclohexyloxy)phenol

Cat. No. B3052622
Key on ui cas rn: 42873-96-1
M. Wt: 192.25 g/mol
InChI Key: OTDAKOHTLSGIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642603B2

Procedure details

To 1-cyclohexyloxy-4-methoxy-benzene (2.06 g, 10 mmol), prepared in accordance with the procedure of He, et. al., J. Am. Chem. Soc., 2005, 127, 6966, in DMF (20 mL) was added sodium ethanethiolate (1.15 g, 11 mmol). The reaction mixture was stirred at reflux for two hours. The reaction mixture was then cooled to room temperature. Water (5 mL) was added after which the mixture was neutralized with hydrochloric acid (2N). Ethyl acetate (200 mL) was then added and the organic phase washed with water three times, brine twice, and dried (Na2SO4). Silica gel chromatography (EtOAc/heptane) provided 0.88 g of the title compound.
Name
1-cyclohexyloxy-4-methoxy-benzene
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([S-])C.[Na+].O.Cl>CN(C=O)C.C(OCC)(=O)C>[CH:1]1([O:7][C:8]2[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
1-cyclohexyloxy-4-methoxy-benzene
Quantity
2.06 g
Type
reactant
Smiles
C1(CCCCC1)OC1=CC=C(C=C1)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
WASH
Type
WASH
Details
the organic phase washed with water three times, brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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